molecular formula C17H18O5 B4561856 PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B4561856
M. Wt: 302.32 g/mol
InChI Key: SIDQXKDSWHQAAO-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is characterized by its unique structure, which includes a chromenone core substituted with an ethyl and methyl group, and an acetate ester linked to a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Ester derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

prop-2-enyl 2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-4-8-20-16(18)10-21-12-6-7-14-11(3)13(5-2)17(19)22-15(14)9-12/h4,6-7,9H,1,5,8,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDQXKDSWHQAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC=C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
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PROP-2-EN-1-YL 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

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